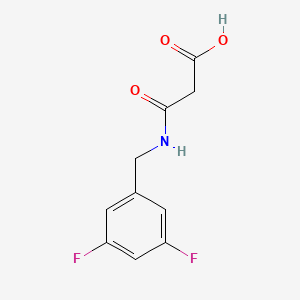

N-(3,5-Difluoro-benzyl)-malonamic acid

Description

Properties

Molecular Formula |

C10H9F2NO3 |

|---|---|

Molecular Weight |

229.18 g/mol |

IUPAC Name |

3-[(3,5-difluorophenyl)methylamino]-3-oxopropanoic acid |

InChI |

InChI=1S/C10H9F2NO3/c11-7-1-6(2-8(12)3-7)5-13-9(14)4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |

InChI Key |

FDSVNLDDGVCKND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CNC(=O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxyphenyl) Malonamic Acid (HPMA)

- Structure : Features a 2-hydroxyphenyl group instead of 3,5-difluoro-benzyl.

- Role: Produced during fungal detoxification of benzoxazinones (e.g., MBOA/BOA) by Fusarium verticillioides. HPMA is less toxic than its precursor 2-aminophenol (AP), enabling fungal survival in maize .

- Key Interaction : Inhibited by Bacillus mojavensis-derived APO, which blocks AP-to-HPMA conversion, rendering AP toxic to the fungus .

N-(3,5-Difluoro-benzyl)-malonamic Acid

- Differentiation: The 3,5-difluoro substitution replaces the hydroxyl group in HPMA. This could enhance persistence in biological systems compared to HPMA.

Difluoro-Substituted Pesticide Derivatives

highlights difluoro-benzamide pesticides, such as:

| Compound Name | Substituents | Application |

|---|---|---|

| Diflubenzuron | 2,6-difluoro + chlorophenyl urea | Insecticide |

| Fluazuron | 3-chloro-5-(trifluoromethyl)-pyridinyloxy | Acaricide |

| This compound | 3,5-difluoro-benzyl + malonamic acid | Theoretical: Antimicrobial |

Key Contrasts :

- Functional Groups : The malonamic acid moiety distinguishes this compound from urea/sulfonamide-based pesticides. Malonamic acid may chelate metal ions or inhibit enzymes critical to microbial growth.

- Bioactivity: Diflubenzuron targets chitin synthesis in insects, whereas fluorinated malonamic acid derivatives could disrupt microbial detoxification pathways (e.g., by resisting conversion to non-toxic metabolites like HPMA) .

Preparation Methods

Sodium Hydride-Mediated Alkylation

Alkylation of malonamic acid’s sodium salt with 3,5-difluorobenzyl bromide in polar aprotic solvents (e.g., dimethylformamide, DMF) is a robust approach. The base deprotonates malonamic acid, generating a nucleophilic enolate that attacks the benzyl halide.

Solvent and Temperature Optimization

Reaction yields improve with high-boiling solvents like DMF (125°C). Lower temperatures (0–25°C) favor mono-alkylation, while prolonged heating may induce di-alkylation byproducts.

Hydrolysis of Malonate Ester Precursors

Challenges in Ester-to-Acid Conversion

Hydrolysis of diethyl 3,5-difluorobenzylmalonate to the corresponding acid is hindered by steric and electronic effects of the difluorophenyl group. Classical basic (NaOH) or acidic (HCl) hydrolysis fails due to incomplete ester cleavage, yielding decomposition products like 3,5-difluorophenylacetic acid instead.

Alternative Hydrolysis Strategies

A mixture of HBr and acetic acid (1:1 v/v) at 100°C for 8 hours successfully cleaves the ester, albeit forming the acetic acid derivative. For malonamic acid synthesis, this route requires subsequent amidation, which complicates the process.

Comparative Analysis of Synthesis Methods

*Yield refers to malonamic acid; acetic acid derivative dominates .

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Difluoro-benzyl)-malonamic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling malonic acid derivatives with fluorinated benzylamines. For example, a two-step approach may include:

Amidation : Reacting malonyl chloride with 3,5-difluorobenzylamine under inert conditions (e.g., dry THF, 0–5°C) to minimize side reactions.

Acid Workup : Hydrolysis of intermediate esters using NaOH or LiOH in aqueous THF .

Optimization strategies:

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR :

- ¹H NMR : Identify benzyl protons (δ 4.3–4.5 ppm) and amide NH (δ 6.8–7.2 ppm).

- ¹⁹F NMR : Confirm fluorine substitution patterns (split signals due to 3,5-difluoro groups) .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the critical parameters to control during purification of this compound?

- Methodological Answer : Key steps include:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for impurity removal. Monitor fractions via TLC (Rf ~0.3 in same solvent system).

- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the compound from aqueous layers .

Advanced Research Questions

Q. How does fluorination at the 3,5-positions of the benzyl group influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance stability:

- Acidic Conditions : Protonation at the amide nitrogen is minimized due to fluorine’s inductive effect, reducing degradation.

- Oxidative Stability : Fluorine substituents reduce electron density in the aromatic ring, slowing oxidation (e.g., via H₂O₂ or O₂).

Experimental validation: - Accelerated Stability Testing : Expose the compound to 0.1 M HCl (37°C, 24 hrs) and analyze degradation products via LC-MS .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for enzyme inhibition).

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to compare in vitro vs. in vivo activity .

- Structural Confounders : Synthesize and test analogs (e.g., replacing fluorine with chlorine) to isolate substituent effects .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Integrate DFT calculations and docking studies:

- DFT : Optimize geometries (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, calculate Fukui indices to identify reactive carbons in the benzyl group .

- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .

Validation: Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.